molecular formula C21H17N3O4S B12161744 4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 439947-30-5

4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12161744
CAS No.: 439947-30-5
M. Wt: 407.4 g/mol
InChI Key: SUPLXEFSPMDLMM-FBMGVBCBSA-N
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Description

“4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” is a complex organic compound that features a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. The starting materials might include benzoyl chloride, 4-methoxyphenylhydrazine, and 5-methyl-1,3,4-thiadiazole. The synthesis could involve:

    Step 1: Formation of an intermediate hydrazone by reacting 4-methoxyphenylhydrazine with benzoyl chloride.

    Step 2: Cyclization of the hydrazone intermediate with 5-methyl-1,3,4-thiadiazole under acidic or basic conditions to form the pyrrole core.

    Step 3: Introduction of the hydroxy group at the 3-position through selective oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in the presence of suitable nucleophiles.

Major Products

    Oxidation: Formation of 3-keto derivative.

    Reduction: Formation of 4-benzyl derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Possible antimicrobial properties against certain bacterial strains.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of specific diseases due to its biological activity.

Industry

    Dye Synthesis: Use in the synthesis of dyes and pigments.

    Polymer Additives: Potential use as an additive in polymer manufacturing to enhance properties.

Mechanism of Action

The mechanism of action of “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the methoxy and thiadiazole groups.

    4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one: Lacks the thiadiazole group.

    4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one: Lacks the methyl group on the thiadiazole ring.

Uniqueness

The presence of the methoxy group, thiadiazole ring, and methyl group in “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

439947-30-5

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H17N3O4S/c1-12-22-23-21(29-12)24-17(13-8-10-15(28-2)11-9-13)16(19(26)20(24)27)18(25)14-6-4-3-5-7-14/h3-11,17,25H,1-2H3/b18-16+

InChI Key

SUPLXEFSPMDLMM-FBMGVBCBSA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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